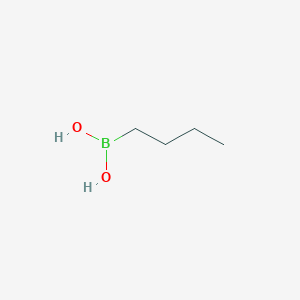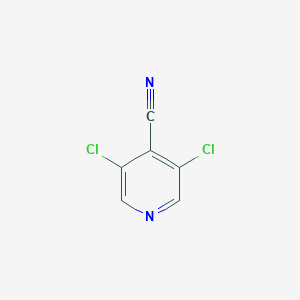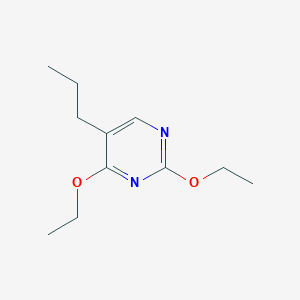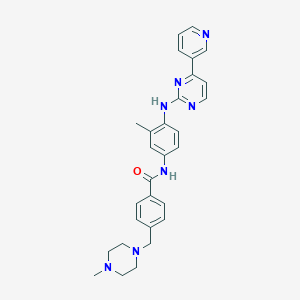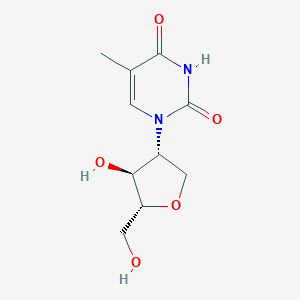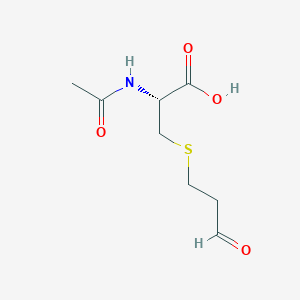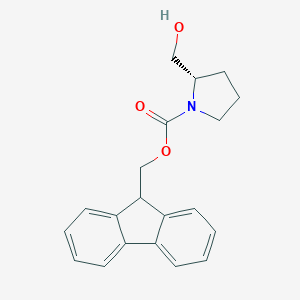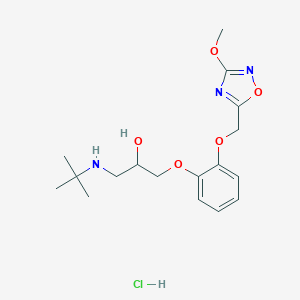![molecular formula C8H8N2 B128944 1-metil-1H-pirrolo[3,2-b]piridina CAS No. 153374-33-5](/img/structure/B128944.png)
1-metil-1H-pirrolo[3,2-b]piridina
Descripción general
Descripción
1-methyl-1H-pyrrolo[3,2-b]pyridine is a useful research compound. Its molecular formula is C8H8N2 and its molecular weight is 132.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-methyl-1H-pyrrolo[3,2-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-1H-pyrrolo[3,2-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicina
Los derivados de 1-metil-1H-pirrolo[3,2-b]piridina se han explorado por su potencial como inhibidores del receptor del factor de crecimiento de fibroblastos (FGFR) . Estos receptores son cruciales en varios tipos de tumores, y apuntar a ellos es una estrategia prometedora para la terapia del cáncer. Algunos derivados han mostrado una potente actividad inhibitoria y se han considerado como compuestos líderes para una mayor optimización debido a su bajo peso molecular y sus efectos significativos sobre la proliferación, migración e invasión de células cancerosas .
Agricultura
En el sector agrícola, los derivados de la pirrolopiridina se están estudiando por su papel en la mejora de la estabilidad metabólica . Esto podría conducir al desarrollo de agroquímicos más estables y efectivos que puedan resistir los factores ambientales y proporcionar resultados consistentes en la protección de cultivos y el aumento del rendimiento.
Ciencia de los Materiales
La forma sólida y la estabilidad del compuesto a temperatura ambiente lo convierten en un candidato para su uso en la síntesis de materiales . Sus aplicaciones potenciales incluyen el desarrollo de nuevos polímeros o recubrimientos que podrían ofrecer propiedades mejoradas, como la durabilidad o la resistencia a los factores estresantes ambientales.
Ciencia Ambiental
Si bien no se citan directamente aplicaciones específicas en la ciencia ambiental, la estabilidad química y las propiedades físicas de la this compound sugieren su uso en esfuerzos de monitoreo y remediación ambiental. Podría estar involucrado en la síntesis de sensores o absorbentes para detectar y capturar contaminantes .
Química Analítica
En la química analítica, los derivados de la pirrolopiridina son valiosos por sus aplicaciones analíticas y de diagnóstico . Podrían utilizarse en el desarrollo de nuevos ensayos o métodos de detección para diversas sustancias biológicas y químicas.
Farmacología
Los derivados de la pirrolopiridina han demostrado eficacia en la reducción de los niveles de glucosa en sangre , lo que indica aplicaciones potenciales en el tratamiento de la diabetes y los trastornos metabólicos relacionados. Su papel en la farmacología es significativo, ya que podría conducir al desarrollo de nuevos agentes terapéuticos.
Bioquímica
Las aplicaciones bioquímicas de la this compound están relacionadas con su similitud estructural con las bases púricas . Esta similitud podría convertirla en una herramienta útil en el estudio de las interacciones de los ácidos nucleicos y las funciones enzimáticas, así como en el diseño de compuestos biomiméticos.
Ingeniería Química
En la ingeniería química, las propiedades del compuesto son beneficiosas para la optimización de procesos y la síntesis química . Podría utilizarse para mejorar las eficiencias de reacción o desarrollar nuevos sistemas catalíticos que mejoren la producción de diversas sustancias químicas.
Mecanismo De Acción
Target of Action
The primary targets of 1-methyl-1H-pyrrolo[3,2-b]pyridine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .
Mode of Action
1-methyl-1H-pyrrolo[3,2-b]pyridine interacts with its targets, the FGFRs, by forming two hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region . This interaction results in the inhibition of FGFRs .
Biochemical Pathways
Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Result of Action
In vitro, 1-methyl-1H-pyrrolo[3,2-b]pyridine has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Análisis Bioquímico
Biochemical Properties
It has been found that pyrrolopyridine derivatives can have potent activities against various enzymes and proteins . For instance, some pyrrolopyridine derivatives have shown potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) .
Cellular Effects
In vitro studies have shown that certain pyrrolopyridine derivatives can inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . They also significantly inhibit the migration and invasion of these cells
Molecular Mechanism
It is known that pyrrolopyridine derivatives can inhibit FGFR signaling pathway . This pathway plays an essential role in various types of tumors, and its abnormal activation is associated with the progression and development of several cancers .
Temporal Effects in Laboratory Settings
It is known that the compound has a molecular weight of 132.16 and is typically stored at room temperature .
Propiedades
IUPAC Name |
1-methylpyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-10-6-4-7-8(10)3-2-5-9-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMPOAPXKVLKFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 2-methyl-, [1R-(1alpha,2alpha,4alpha)]-(9CI)](/img/structure/B128865.png)

